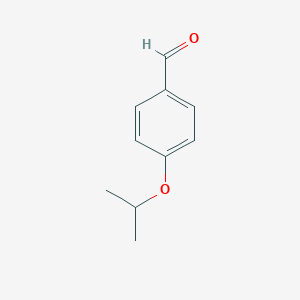

4-Isopropoxybenzaldehyde

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'ALDH1A3-IN-3 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse exactes et les conditions réactionnelles sont détaillées dans divers articles de recherche et brevets. Les méthodes de production industrielle de l'ALDH1A3-IN-3 ne sont pas largement documentées, mais elles impliquent généralement des techniques de synthèse à grande échelle qui garantissent un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

L'ALDH1A3-IN-3 subit diverses réactions chimiques, notamment l'oxydation et la réduction. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'ALDH1A3-IN-3 peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools.

Applications de la recherche scientifique

L'ALDH1A3-IN-3 a été largement étudié pour ses applications thérapeutiques potentielles dans la recherche sur le cancer. Il a été démontré qu'il inhibait l'activité de l'ALDH1A3, qui est surexprimée dans divers types de cancer, y compris le cancer de la prostate . En ciblant l'ALDH1A3, l'ALDH1A3-IN-3 peut potentiellement réduire la prolifération et la métastase des cellules cancéreuses . De plus, l'ALDH1A3-IN-3 a été utilisé dans des études pour comprendre le rôle de l'ALDH1A3 dans les cellules souches cancéreuses et son impact sur la chimiorésistance .

Mécanisme d'action

Le mécanisme d'action de l'ALDH1A3-IN-3 implique l'inhibition de l'activité enzymatique de l'ALDH1A3. L'ALDH1A3 est responsable de l'oxydation du rétinaldéhyde en acide rétinoïque, une étape cruciale dans la voie de signalisation de l'acide rétinoïque . En inhibant l'ALDH1A3, l'ALDH1A3-IN-3 perturbe cette voie, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires de l'ALDH1A3-IN-3 comprennent le site actif de l'enzyme ALDH1A3, où il se lie et empêche l'enzyme de catalyser sa réaction .

Applications De Recherche Scientifique

ALDH1A3-IN-3 has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the activity of ALDH1A3, which is overexpressed in various cancer types, including prostate cancer . By targeting ALDH1A3, ALDH1A3-IN-3 can potentially reduce cancer cell proliferation and metastasis . Additionally, ALDH1A3-IN-3 has been used in studies to understand the role of ALDH1A3 in cancer stem cells and its impact on chemoresistance .

Mécanisme D'action

The mechanism of action of ALDH1A3-IN-3 involves the inhibition of ALDH1A3 enzyme activity. ALDH1A3 is responsible for the oxidation of retinaldehyde to retinoic acid, a crucial step in the retinoic acid signaling pathway . By inhibiting ALDH1A3, ALDH1A3-IN-3 disrupts this pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of ALDH1A3-IN-3 include the active site of the ALDH1A3 enzyme, where it binds and prevents the enzyme from catalyzing its reaction .

Comparaison Avec Des Composés Similaires

L'ALDH1A3-IN-3 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de l'ALDH1A3. Des composés similaires comprennent d'autres inhibiteurs de l'ALDH tels que l'ALDH1A1-IN-1 et l'ALDH3A1-IN-2 . Ces composés inhibent également les enzymes aldéhyde déshydrogénase, mais peuvent avoir des profils de sélectivité et de puissance différents. Par exemple, l'ALDH1A1-IN-1 est plus sélectif pour l'ALDH1A1, tandis que l'ALDH3A1-IN-2 cible l'ALDH3A1 . L'unicité de l'ALDH1A3-IN-3 réside dans sa capacité à inhiber spécifiquement l'ALDH1A3 avec une forte puissance, ce qui en fait un outil précieux dans la recherche sur le cancer .

Propriétés

IUPAC Name |

4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDANSDASCKBVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290510 | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18962-05-5 | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18962-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18962-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

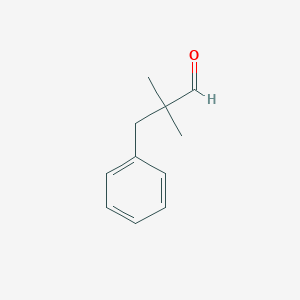

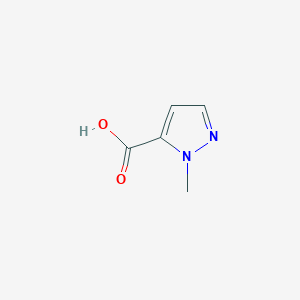

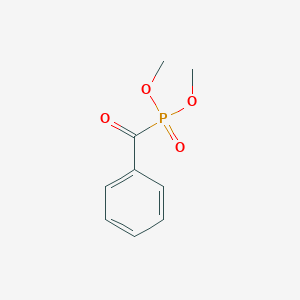

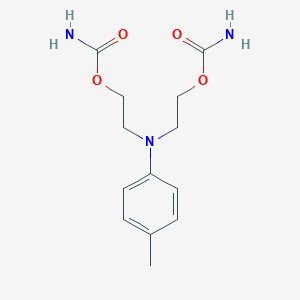

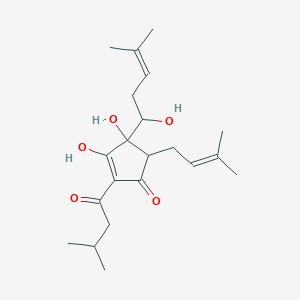

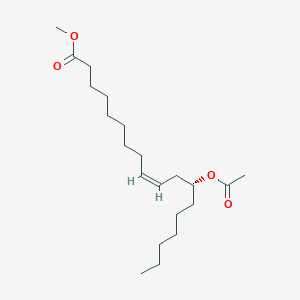

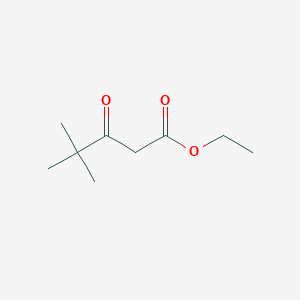

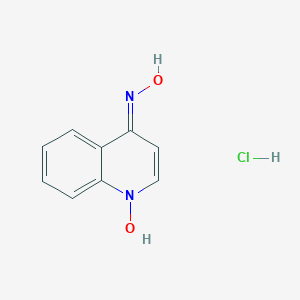

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-Isopropoxybenzaldehyde be used as a starting material to synthesize more complex molecules?

A1: Yes, this compound can be used as a building block in organic synthesis. For instance, it reacts with ethyl cyanoacetate to yield ethyl 2-cyano-3-(4-isopropoxyphenyl)acrylate. [] This acrylate derivative can then be further reacted with 2-methoxyphenylmagnesium bromide to produce ethyl 2-cyano-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionate. [] This synthetic route highlights the versatility of this compound in constructing molecules with potentially interesting biological activities.

Q2: How do certain fungi interact with 4-alkoxybenzoic acids, and what is the significance of these interactions?

A2: Research indicates that the lignin-decomposing fungus Polyporus dichrous can modify the structure of 4-alkoxybenzoic acids, including derivatives like 3-ethoxy-4-isopropoxybenzoic acid. [, ] This fungus exhibits several metabolic pathways, including:

- 4-Dealkylation: Removing the alkyl group at the 4-position of the benzene ring (e.g., converting 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-hydroxybenzoic acid). [, ]

- Hydroxylation: Introducing a hydroxyl group onto the 4-alkoxy group (e.g., oxidizing 3-ethoxy-4-isopropoxybenzoic acid to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol). [, ]

- Carboxyl Reduction: Converting the carboxylic acid group to an aldehyde or alcohol (e.g., reducing 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-isopropoxybenzaldehyde or 3-ethoxy-4-isopropoxybenzyl alcohol). [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.